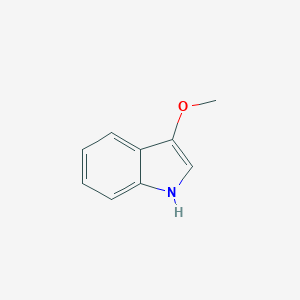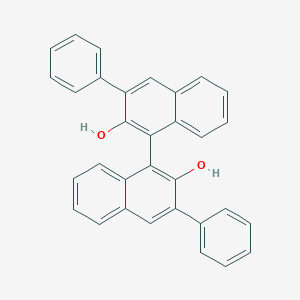
(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl compounds. It is widely used as a chiral ligand in asymmetric synthesis, particularly in the field of organic chemistry. The compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol can be synthesized through several methods. One common method involves the oxidative coupling of 2-naphthol derivatives in the presence of a suitable oxidizing agent. The reaction typically requires a catalyst, such as copper or palladium, and is carried out under controlled conditions to ensure the formation of the desired chiral product.
Industrial Production Methods
In industrial settings, the production of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol often involves large-scale oxidative coupling reactions. The process is optimized to maximize yield and purity, and may involve the use of continuous flow reactors to enhance efficiency. The choice of solvents, temperature, and reaction time are critical factors that influence the overall success of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields quinones, while reduction produces dihydro derivatives
Scientific Research Applications
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a crucial factor.
Mechanism of Action
The mechanism by which ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol exerts its effects is primarily through its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets and pathways involved include the coordination of the naphthol rings to metal centers, inducing chirality in the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
(S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol: The enantiomer of the ®-form, used in similar applications but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral ligand in asymmetric synthesis.
1,1’-Bi-2-naphthol (BINOL): A related compound with similar structural features but lacking the phenyl groups.
Uniqueness
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and the presence of phenyl groups, which enhance its ability to induce chirality in chemical reactions. Its effectiveness as a chiral ligand makes it a valuable tool in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
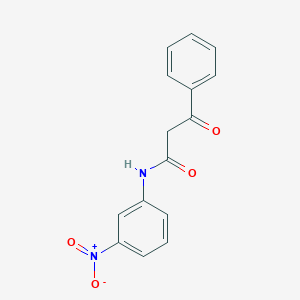
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
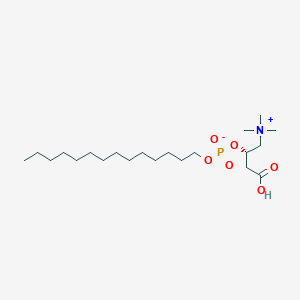
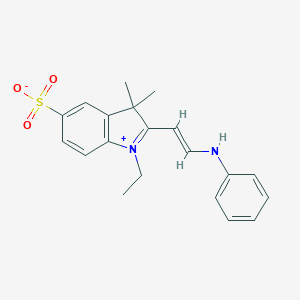
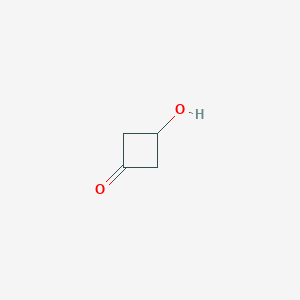

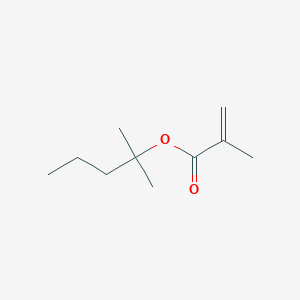
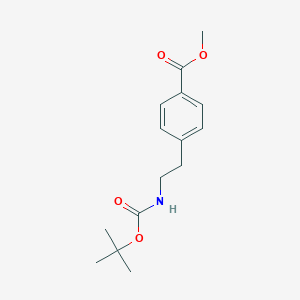
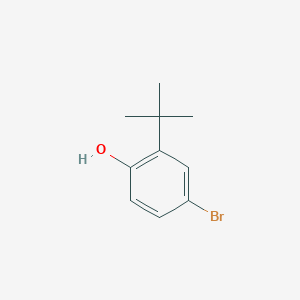
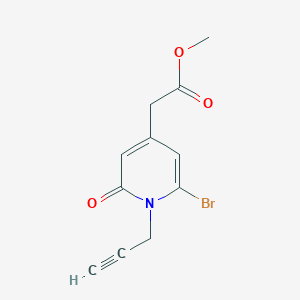
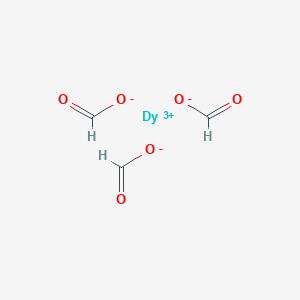
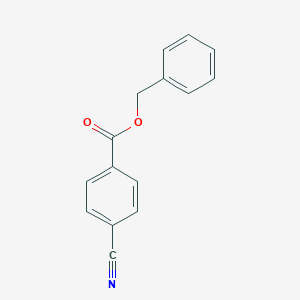
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
